2-Bromo-3,4,6-trichloroaniline
Description
Contextualization of Halogenated Anilines in Chemical Science
Halogenated anilines represent a significant class of compounds within chemical science, distinguished by an aniline (B41778) core substituted with one or more halogen atoms. These molecules serve as fundamental building blocks and intermediates in a wide array of synthetic applications. researchgate.net Aryl halides, including halogenated anilines, are critically important precursors for constructing carbon-carbon bonds through powerful methods like cross-coupling reactions, lithium-halogen exchange, and classical Grignard reactions. acs.orgnih.gov
The utility of halogenated anilines extends into numerous industrial sectors. They are indispensable intermediates in the manufacturing of fine chemicals, including dyes, pigments, pharmaceuticals, herbicides, and polymers. researchgate.netontosight.ai In medicinal chemistry, the introduction of halogen atoms can modulate a molecule's properties, with the bromine atom, in particular, being noted for forming strong halogen bonds, a beneficial characteristic in drug discovery. rsc.org
Furthermore, the field of materials science has found applications for these compounds. Research has demonstrated that halogenated aniline oligomers possess notable nonlinear optical properties, marking them as promising candidates for advanced materials. ccsenet.org Beyond synthetic chemistry, some halogenated anilines, previously believed to be exclusively of synthetic origin, have been identified as natural products biosynthesized by marine microalgae, opening a new dimension in natural product chemistry. rsc.orgresearchgate.net The development of new synthetic methods for the regioselective halogenation of electron-rich aromatics like anilines remains an area of high utility and active research. nih.govresearchgate.net
Significance and Research Focus on 2-Bromo-3,4,6-trichloroaniline
This compound is a specific polyhalogenated aniline whose significance is primarily understood through its chemical structure and its potential as a specialized synthetic intermediate. While direct research on this particular isomer is not extensively documented in publicly available literature, its value can be inferred from the broader context of polyhalogenated aromatics.
The compound's structure, featuring four halogen substituents (one bromine and three chlorine atoms), makes it a complex building block for organic synthesis. The specific arrangement of these halogens influences the electronic properties and reactivity of the aromatic ring and the amino group, offering unique pathways for further functionalization. Research on related compounds, such as 2,4,6-trichloroaniline (B165571), shows their importance as precursors for pigments, crop protection chemicals, and even insensitive energetic materials. chemicalbook.comgoogle.com Similarly, bromo-trichloroaniline isomers are noted as synthetic intermediates. epo.org
The primary research focus on a compound like this compound is likely centered on its use in creating more complex molecules where a precise halogenation pattern is required. The reactivity of the bromo- and chloro-substituents can be selectively exploited in various coupling reactions to build intricate molecular architectures.
Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 89465-99-6 | arctomsci.combldpharm.com |
| Molecular Formula | C6H3BrCl3N | arctomsci.combldpharm.com |
| Molecular Weight | 275.36 g/mol | bldpharm.combldpharm.com |
| Synonyms | Benzenamine, 2-bromo-3,4,6-trichloro- | arctomsci.com |
Historical Perspectives on Haloaniline Chemistry
The study of anilines is one of the oldest fields in organic chemistry, and the synthesis of its halogenated derivatives has a correspondingly long history. researchgate.net The preparation of chloroanilines, for instance, dates back to the mid-19th century. Early methods for synthesizing compounds like 2,4,6-trichloroaniline often involved the direct chlorination of aniline using elemental chlorine or sulfuryl chloride. google.comgoogle.comjustia.com
These classical methods, documented in chemical literature from as early as 1845, were effective but posed significant challenges. google.comgoogle.com Aniline is highly reactive toward electrophilic halogenation, which often leads to a lack of regioselectivity and the formation of over-halogenated byproducts. nih.gov Controlling the reaction to achieve a specific isomer, such as a desired trichloroaniline, required careful manipulation of reaction conditions. Furthermore, the reagents themselves, like chlorine gas, are highly toxic and corrosive, necessitating special handling and creating environmental concerns that have driven the need for safer, more convenient synthetic procedures. google.com
The historical development of haloaniline chemistry reflects the broader evolution of synthetic organic chemistry. It showcases a continuous effort to move from harsh, poorly controlled reactions to more sophisticated, selective, and safer methods. This includes the use of N-chloro reagents and advanced catalytic systems to achieve precise halogenation on the aniline ring, a challenge that remains a priority for synthetic chemists. rsc.orggoogle.com
Properties
IUPAC Name |
2-bromo-3,4,6-trichloroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl3N/c7-4-5(10)2(8)1-3(9)6(4)11/h1H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGNBGBWXYMMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297557 | |
| Record name | 2-Bromo-3,4,6-trichlorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89465-99-6 | |
| Record name | 2-Bromo-3,4,6-trichlorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89465-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3,4,6-trichlorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 3,4,6 Trichloroaniline
Precursor-Based Synthesis and Halogenation Reactions
The formation of 2-Bromo-3,4,6-trichloroaniline is primarily achieved through precursor-based synthesis, which involves the sequential chlorination and bromination of substituted anilines. This approach allows for the methodical construction of the complex halogenation pattern on the aniline (B41778) ring.
Synthesis from Aniline and Substituted Anilines via Chlorination and Bromination
The most plausible pathway to this compound begins with a pre-existing polychlorinated aniline, which is then subjected to bromination. A logical and chemically sound approach involves the synthesis of the intermediate 3,4,6-trichloroaniline, followed by a final, highly selective bromination step.
The synthesis of tri-substituted haloanilines like 2,4,6-trichloroaniline (B165571) and 2,4,6-tribromoaniline (B120722) from aniline is well-documented. wikipedia.orgchemicalbook.comgoogle.comguidechem.com For instance, aniline can be directly chlorinated using agents like chlorine gas or sulfuryl chloride to produce 2,4,6-trichloroaniline. google.comguidechem.com Similarly, treating aniline with bromine water in acetic acid readily yields 2,4,6-tribromoaniline. wikipedia.org These reactions proceed readily because the amino group is a strong activating group that directs electrophilic substitution to the ortho and para positions. guidechem.comslideshare.net
For the synthesis of the asymmetrically substituted this compound, a more nuanced, stepwise approach starting from a substituted aniline is necessary. A feasible route commences with 3,4-dichloroaniline (B118046), a readily available chemical intermediate produced by the hydrogenation of 3,4-dichloronitrobenzene. wikipedia.org This precursor is then subjected to further halogenation.
Step 1: Synthesis of 3,4,6-Trichloroaniline
The first step in the proposed sequence is the selective chlorination of 3,4-dichloroaniline to introduce a third chlorine atom at the C-6 position. The amino group directs the incoming electrophile (chlorine) to the positions ortho and para to it. In 3,4-dichloroaniline, the available positions are C-2, C-5, and C-6. The para position (C-6) is sterically accessible and electronically favored, leading to the formation of 3,4,6-trichloroaniline.
Step 2: Synthesis of this compound
In the final step, the intermediate 3,4,6-trichloroaniline is brominated. The remaining open positions on the ring are C-2 and C-5. The amino group directs the incoming bromine to the ortho C-2 position. While the ring is significantly deactivated by the three existing chlorine atoms, the powerful directing effect of the amino group facilitates the electrophilic substitution at the C-2 position, yielding the target compound, this compound.
Achieving the specific isomer this compound hinges on the successful application of regioselective halogenation techniques. The directing effect of substituents on the aromatic ring is the primary tool for controlling the position of incoming halogens.
Substituent Effects : In aniline and its derivatives, the amino (-NH₂) group is a powerful ortho-, para-directing activating group. slideshare.net This electronic effect is fundamental to the proposed synthetic pathway. In the chlorination of 3,4-dichloroaniline, the amino group preferentially directs the chlorine atom to the vacant para-position (C-6). In the subsequent bromination of 3,4,6-trichloroaniline, the same directing effect channels the bromine atom to the vacant ortho-position (C-2).
Catalysis and Solvent Choice : Modern methods for regioselective halogenation often employ specific catalysts and solvent systems to enhance selectivity. For example, copper(II) halides in ionic liquids have been used for the high-yield, para-selective chlorination and bromination of unprotected anilines under mild conditions. nih.govresearchgate.net Such systems can offer safer and more environmentally friendly alternatives to traditional methods. nih.govresearchgate.net Other techniques involve using bulky reagents or protecting groups to block certain positions and direct halogenation to the desired site. A one-pot method for regioselective para-bromination of aromatic amines involves the in-situ formation of a tin amide, which then directs bromine to the para position. nih.gov
N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are convenient, solid, and safer alternatives to gaseous chlorine or liquid bromine for halogenating anilines. google.com They are widely used for the regioselective halogenation of aromatic compounds.
Chlorination with NCS : In the proposed synthesis, NCS can be used for the chlorination of 3,4-dichloroaniline. The reaction is typically carried out in a suitable organic solvent. The reactivity of NCS can be enhanced with the use of acid catalysts. Literature reports confirm that aniline can be trichlorinated to 2,4,6-trichloroaniline in excellent yield using three equivalents of NCS in acetonitrile (B52724). google.com Furthermore, studies show that 4-bromoaniline (B143363) can undergo dichlorination at the 2,6-positions with NCS, demonstrating the utility of this reagent for introducing multiple chlorine atoms ortho to the amino group. google.com
Bromination with NBS : NBS is an effective reagent for the ortho-bromination of anilines. google.com In the final step of the synthesis, NBS would be the reagent of choice for introducing the bromine atom at the C-2 position of 3,4,6-trichloroaniline. The reaction conditions can be tuned to achieve high regioselectivity.
The table below summarizes typical conditions for halogenation using N-halosuccinimides.
| Reagent | Substrate Example | Conditions | Product Example | Yield |
| NCS | Aniline | 3 equiv. NCS, Acetonitrile, Reflux | 2,4,6-Trichloroaniline | 88% google.com |
| NCS | 4-Bromoaniline | Chloroform | 4-Bromo-2,6-dichloroaniline (B1266110) | N/A google.com |
| NBS | N-acetyl-3-chloroacetanilide | CCl₄, then deacetylation | 4-Bromo-3-chloroaniline | N/A google.com |
| NBS | o-t-butylaniline | Benzene (B151609) | 2-Bromo-6-t-butylaniline | High google.com |
This table is interactive. Data can be sorted and filtered.
While N-halosuccinimides are preferred for their ease of handling, other reagents are also effective for the halogenation of anilines.
Molecular Halogens : The direct use of chlorine (Cl₂) or bromine (Br₂) is a long-established method. google.com The synthesis of 2,4,6-trichloroaniline has historically been accomplished by bubbling chlorine gas through a solution of aniline. google.comguidechem.com Similarly, 2,4,6-tribromoaniline is readily formed by reacting aniline with bromine in acetic acid or water. wikipedia.org These reagents are highly reactive but can be less selective and pose greater handling hazards.
Copper Halides : As mentioned, copper(II) chloride (CuCl₂) and copper(II) bromide (CuBr₂) are effective reagents for the para-selective halogenation of anilines, particularly when used with ionic liquids as solvents. nih.govresearchgate.net This method provides high yields and regioselectivity under mild conditions. nih.govresearchgate.net
Other Reagents : Sulfuryl chloride (SO₂Cl₂) is another common chlorinating agent for anilines. google.com For bromination, reagents like cetyltrimethylammonium tribromide (CTMATB) have been explored as part of greener synthetic processes. researchgate.net
Derivatization of Polyhalogenated Benzenes or Anilines
The synthesis of this compound is a clear example of derivatization, where a polyhalogenated aniline serves as the substrate for further, selective halogenation. This strategy is essential when direct halogenation of a simpler precursor does not yield the desired substitution pattern.
The key to this approach is the predictable, stepwise introduction of halogens based on the directing effects of the substituents already present. The synthesis of 4-bromo-2,6-dichloroaniline from 4-bromoaniline is an excellent illustration of this principle. google.comgoogle.com Here, the para-position is blocked by bromine, forcing the subsequent chlorination to occur at the ortho-positions (C-2 and C-6).
Similarly, the proposed synthesis of this compound from 3,4-dichloroaniline follows this logic:
Start with a polyhalogenated aniline : 3,4-Dichloroaniline.
First Derivatization (Chlorination) : The existing substituents and the amino group direct a third chlorine atom to the C-6 position, forming 3,4,6-trichloroaniline.
Second Derivatization (Bromination) : The three chlorine atoms and the amino group on the intermediate direct a bromine atom to the final vacant ortho-position (C-2).
This step-by-step derivatization allows for the controlled assembly of a complex, asymmetric substitution pattern that would be inaccessible through direct halogenation of aniline itself.
Optimization of Synthetic Pathways
Optimizing the synthetic pathway for this compound involves maximizing the yield and purity at each halogenation step while minimizing side reactions. Key parameters for optimization include the choice of halogenating agent, solvent, reaction temperature, and the use of catalysts.
Reagent Stoichiometry : Precise control over the stoichiometry of the halogenating agent is crucial to prevent over-halogenation. Using just over one equivalent of the N-halosuccinimide or other agent is typical for introducing a single halogen atom.
Temperature Control : Halogenation reactions are often exothermic. Maintaining a low temperature can prevent over-bromination and the formation of impurities. epo.org
Solvent and Catalyst Systems : The choice of solvent can significantly impact reaction rate and selectivity. For instance, using ionic liquids with copper halides has been shown to dramatically improve the yield and para-selectivity of aniline halogenation. nih.govresearchgate.net Acetic acid is a common solvent for bromination, while chlorinated hydrocarbons or acetonitrile are often used for reactions with N-halosuccinimides. wikipedia.orggoogle.com
Process Conditions : For industrial-scale synthesis, factors such as the order and rate of reagent addition are important. In some processes, a portion of the starting material is initially introduced, and the remainder is added synchronously with the chlorinating agent to better control the reaction.
By carefully controlling these variables, the multi-step synthesis can be refined to produce this compound with high yield and purity.
Process Efficiency and Yield Enhancement Strategies
Strategies to enhance process efficiency and yield in the synthesis of this compound focus on optimizing reaction conditions, choice of reagents, and purification methods to maximize the formation of the target compound while minimizing side products.
Reagent Selection and Stoichiometry: The choice of the brominating agent is crucial. While elemental bromine (Br₂) is a powerful reagent, it can lead to over-bromination and the formation of multiple isomers. N-halosuccinimides, such as N-bromosuccinimide (NBS), are often preferred as they are safer to handle and can offer better regioselectivity under controlled conditions. google.com Precise control of the stoichiometry is essential to prevent the formation of di-bromo or other poly-brominated impurities.
Solvent and Temperature Control: The reaction solvent plays a significant role in the reaction rate and selectivity. Chlorinated hydrocarbons or polar aprotic solvents are often employed. google.com Temperature control is another critical parameter; lower temperatures are typically used to prevent over-bromination and reduce the formation of undesired side products. epo.org
pH and Amine Group Protection: The reactivity of the aniline starting material is highly dependent on the pH of the reaction mixture. In strongly acidic conditions, the amino group is protonated to form an anilinium ion, which is deactivating and meta-directing. Conversely, under neutral or slightly basic conditions, the amino group is a strong activating, ortho-, para-directing group. To achieve the desired 2-bromo substitution on a 3,4,6-trichloroaniline precursor, careful pH control is necessary.
An alternative strategy to enhance selectivity and yield is the temporary protection of the amino group. Acetanilide, formed by the acetylation of aniline, is less activated and the acetyl group's steric bulk can help direct the incoming electrophile. The synthesis would involve acetylation of 3,4,6-trichloroaniline, followed by bromination, and subsequent deacetylation to yield the final product.
Purification Techniques: Efficient purification is key to obtaining a high-purity final product. Techniques such as recrystallization and column chromatography are commonly used to separate the desired this compound isomer from unreacted starting materials and other halogenated byproducts.
The following table summarizes key strategies for yield enhancement in the halogenation of anilines, which are applicable to the synthesis of this compound.
| Strategy | Parameter | Objective | Anticipated Outcome |
| Reagent Selection | Brominating Agent | Improve selectivity and safety | Higher yield of the desired mono-bromo isomer, reduced risk compared to Br₂. |
| Reaction Control | Temperature | Minimize side reactions | Decreased formation of over-brominated products. |
| Substrate Modification | Amine Protection (e.g., Acetylation) | Control regioselectivity | Enhanced formation of the specific 2-bromo isomer. |
| Process Optimization | Solvent Choice | Improve solubility and reaction rate | Faster reaction times and easier product isolation. |
Exploration of Novel Catalytic Systems in Synthesis
The development of novel catalytic systems is a primary focus for improving the synthesis of complex molecules like this compound. Catalysts can offer higher yields, greater regioselectivity, and milder reaction conditions compared to traditional methods.
Lewis Acid Catalysis: Traditional electrophilic aromatic halogenation often employs Lewis acid catalysts such as ferric halides (FeX₃) or aluminum halides (AlX₃). libretexts.org These catalysts polarize the halogen-halogen bond, creating a more potent electrophile that can react with the aromatic ring. For the bromination of a pre-existing trichloroaniline, a Lewis acid catalyst could enhance the reaction rate.
Transition Metal Catalysis: Modern synthetic chemistry has seen the emergence of transition metal catalysts, particularly palladium and copper, for C-H functionalization.
Palladium (Pd) Catalysis: Palladium(II) catalysts have been developed for the meta-C–H bromination of aniline derivatives, a transformation that is challenging with classical electrophilic substitution which favors ortho and para products. nih.govrsc.org By using a suitable directing group, it might be possible to selectively functionalize the C-H bond at the 2-position of 3,4,6-trichloroaniline.
Copper (Cu) Catalysis: Copper(II) halides have been shown to be effective reagents for the para-chlorination of unprotected anilines. beilstein-journals.org Furthermore, copper-catalyzed oxidative bromination, using reagents like CuSO₄ with NaBr and an oxidant, provides a practical method for regioselective bromination of anilines. thieme-connect.comresearchgate.net
Ionic Liquids in Catalysis: The use of ionic liquids as solvents in conjunction with copper halides can enhance the rate and regioselectivity of aniline halogenation. beilstein-journals.org The ionic liquid can improve the solubility of the reactants and stabilize intermediates, leading to higher yields of the desired product under mild conditions. beilstein-journals.org
Hypervalent Iodine Reagents: Hypervalent iodine compounds can be used to activate molecular bromine for electrophilic bromination. chemrxiv.org These reagents are known for their mild reaction conditions and high efficiency, offering a promising alternative to traditional Lewis acid catalysis.
The table below compares different catalytic systems that could be explored for the synthesis of this compound.
| Catalyst Type | Example Catalyst | Potential Advantage | Reference |
| Lewis Acid | FeBr₃, AlCl₃ | Traditional, well-understood mechanism | libretexts.org |
| Palladium | Pd(OAc)₂ | High regioselectivity for C-H activation | nih.gov |
| Copper | CuSO₄ | Cost-effective, good for oxidative bromination | thieme-connect.comresearchgate.net |
| Ionic Liquid/Metal Halide | [HMIM]Cl / CuCl₂ | Enhanced reaction rate and selectivity | beilstein-journals.org |
| Hypervalent Iodine | PhI(OAc)₂ | Mild conditions, high efficiency | chemrxiv.org |
Structural Elucidation and Spectroscopic Characterization of 2 Bromo 3,4,6 Trichloroaniline
Advanced Spectroscopic Techniques
The characterization of 2-bromo-3,4,6-trichloroaniline relies on a combination of spectroscopic methods to determine its structural isomers, confirm its molecular formula, and understand its vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for unambiguous isomer identification and structural assignment.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a single resonance for the aromatic proton and a signal for the amine protons. The chemical shift of the lone aromatic proton (at the C5 position) is influenced by the surrounding halogen substituents. Based on data from related compounds such as 2,4,6-trichloroaniline (B165571) and various bromo- and chloroanilines, the chemical shift of this proton can be predicted. For instance, in 2,4,6-trichloroaniline, the aromatic protons appear at approximately 7.18 ppm. The introduction of a bromine atom at the 2-position is expected to induce a further downfield shift. The amine (NH₂) protons will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts being highly dependent on the attached halogen. The carbon atom bonded to the amino group (C1) will have a characteristic chemical shift, typically in the range of 140-150 ppm. The carbons bonded to chlorine and bromine will also exhibit distinct chemical shifts, which can be predicted by analyzing the substituent effects of these halogens. For example, in 4-bromo-2-chloroaniline, the carbon chemical shifts are reported as 143.0, 133.3, 132.5, 128.2, 120.6, and 111.4 ppm. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H5 | ~7.3 - 7.5 | - |
| NH₂ | Variable (broad singlet) | - |
| C1 | - | ~142 - 145 |
| C2 | - | ~115 - 118 |
| C3 | - | ~130 - 133 |
| C4 | - | ~125 - 128 |
| C5 | - | ~128 - 131 |
| C6 | - | ~120 - 123 |
Note: These are predicted values based on analogous compounds and established substituent effects.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The vibrational modes of this compound can be assigned by comparison with related molecules and supported by theoretical calculations, such as Density Functional Theory (DFT). The key vibrational modes are associated with the N-H bonds of the amino group, the C-N bond, the aromatic C-C stretching, and the C-X (X = Br, Cl) bonds.
N-H Stretching: The symmetric and asymmetric stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹.
Aromatic C-H Stretching: The stretching vibration of the lone C-H bond is expected around 3000-3100 cm⁻¹.
C-C Stretching: The aromatic ring C-C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
N-H Bending: The N-H bending (scissoring) mode is anticipated around 1600-1650 cm⁻¹.
C-N Stretching: The C-N stretching vibration is expected in the range of 1250-1350 cm⁻¹.
C-Cl and C-Br Stretching: The stretching vibrations for C-Cl bonds are typically observed in the 600-800 cm⁻¹ range, while C-Br stretching occurs at lower frequencies, generally between 500-650 cm⁻¹.
A normal coordinate analysis, often performed with the aid of computational methods, can provide a more detailed assignment of the observed vibrational bands to specific molecular motions.
The positions and intensities of the vibrational bands are sensitive to the nature and position of the halogen substituents. A comparative study of 2,4,6-trichloroaniline and 2,4,6-tribromoaniline (B120722) shows that the vibrational frequencies associated with the carbon-halogen bonds are significantly different. kfupm.edu.sa The heavier bromine atom leads to lower frequency vibrations compared to chlorine. This trend allows for the correlation of specific spectroscopic signatures with the halogen substitution pattern in this compound. The presence of both bromine and chlorine atoms will result in a complex pattern of C-X stretching and bending modes in the lower frequency region of the spectrum.
Interactive Data Table: Expected Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | ~3450 - 3500 | Weak |
| N-H Symmetric Stretch | ~3350 - 3400 | Weak |
| Aromatic C-H Stretch | ~3050 - 3100 | Strong |
| Aromatic C=C Stretch | ~1550 - 1600 | Strong |
| N-H Bend | ~1600 - 1630 | Medium |
| C-N Stretch | ~1280 - 1320 | Medium |
| C-Cl Stretch | ~650 - 800 | Strong |
| C-Br Stretch | ~550 - 650 | Strong |
Note: These are expected ranges based on data from similar halogenated anilines. kfupm.edu.saresearchgate.net
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound and for elucidating its fragmentation patterns under ionization. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1; ³⁵Cl:³⁷Cl ≈ 3:1), will result in a distinctive isotopic pattern for the molecular ion peak and any fragments containing these halogens.
The molecular ion peak ([M]⁺) cluster for C₆H₃BrCl₃N⁺ would be expected around m/z 298, 300, 302, and 304, with the relative intensities determined by the isotopic abundances of bromine and chlorine.
Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or the entire amino group. For this compound, key fragmentation steps could include:
Loss of a bromine atom ([M-Br]⁺)
Loss of a chlorine atom ([M-Cl]⁺)
Loss of HCN from the aniline (B41778) ring.
The analysis of the isotopic patterns of the fragment ions can help to confirm their elemental composition.
Crystallographic Analysis and Solid-State Structure
It is expected that this compound would crystallize in a arrangement where the molecules are linked through N-H···N or N-H···X (X = Cl, Br) hydrogen bonds, forming extended networks such as chains or sheets. The planarity of the molecule will also influence the packing efficiency. The crystal structure of 4-bromo-2-chloroaniline, for instance, reveals a sheet-like structure generated by intermolecular N-H···N and weak N-H···Br hydrogen bonds. researchgate.netresearchgate.net
Interactive Data Table: Predicted Crystallographic Parameters for this compound (based on analogy with 4-bromo-2-chloroaniline)
| Parameter | Predicted Value/System |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | N-H···N and N-H···X hydrogen bonds |
Note: These are predictions based on the crystal structures of similar halogenated anilines. researchgate.netresearchgate.net
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing
As of the latest available data, a single-crystal X-ray diffraction analysis for this compound has not been published. Consequently, precise, experimentally determined data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Without these foundational crystallographic data, a detailed description of the molecule's three-dimensional structure and its packing arrangement in the solid state cannot be provided.
In the absence of experimental data, computational modeling, such as Density Functional Theory (DFT) calculations, would be the next authoritative source for predicting molecular geometry. However, a specific computational study detailing the optimized geometry of this compound could not be located in the searched literature. Therefore, a data table of theoretical bond lengths and angles cannot be presented.
Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
A thorough analysis of supramolecular interactions is contingent upon the availability of crystal structure data, which elucidates the intermolecular distances and orientations that govern these non-covalent forces. Given the lack of a determined crystal structure for this compound, a definitive and detailed account of its specific hydrogen bonding, halogen bonding, and π-π stacking interactions is not possible.
While it can be hypothesized that the amino group (-NH₂) would act as a hydrogen bond donor and the halogen atoms could participate in halogen bonding, the precise nature, geometry, and energetic significance of these interactions remain uncharacterized without experimental or detailed computational results. The arrangement of the aromatic rings, which would determine the presence and geometry of any π-π stacking, is also unknown.
Therefore, a substantive discussion on the supramolecular chemistry of this compound, which is crucial for understanding its crystal packing and material properties, cannot be conducted at this time. Further experimental crystallographic research or dedicated computational studies are required to elucidate the structural and spectroscopic characteristics of this compound.
Computational and Theoretical Studies of 2 Bromo 3,4,6 Trichloroaniline
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 2-Bromo-3,4,6-trichloroaniline at the atomic level. These computational methods provide a detailed picture of the molecule's electronic structure and stability.
Density Functional Theory (DFT) for Electronic Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed in conjunction with various basis sets to optimize the molecular geometry and predict vibrational frequencies.
For halogenated anilines, DFT calculations are crucial for understanding how the substituents (bromine and chlorine atoms) influence the electron distribution within the aromatic ring and on the amino group. The presence of electron-withdrawing halogen atoms is expected to decrease the electron density on the benzene (B151609) ring and affect the C-N bond characteristics. Studies on similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline (B1268482), have utilized DFT (B3LYP) with the 6-31+G(d,p) basis set to determine optimized geometrical parameters and frontier molecular orbitals. researchgate.net These calculations typically show good agreement between theoretical and experimental data, particularly for vibrational spectra after applying appropriate scaling factors. researchgate.net
Table 1: Representative DFT Computational Parameters for Halogenated Anilines
| Parameter | Method | Basis Set | Application |
|---|---|---|---|
| Geometry Optimization | DFT/B3LYP | 6-31+G(d,p) | Determination of stable molecular structure |
| Vibrational Frequencies | DFT/B3LYP | 6-31+G(d,p) | Prediction of IR and Raman spectra |
Ab Initio Methods for High-Level Molecular Characterization
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a good starting point for more complex calculations.
In the study of halogenated anilines, HF calculations, often with the same basis sets as DFT, are used to compute molecular geometries and vibrational spectra. researchgate.net While generally less accurate than DFT for many properties due to the lack of electron correlation, HF results are valuable for comparison and for providing a baseline theoretical description. For instance, in the computational analysis of 2-bromo-6-chloro-4-fluoroaniline, both HF and DFT methods were employed to calculate the global minimum energy and optimize the molecular structure. researchgate.net
Conformational Analysis and Intramolecular Dynamics
The three-dimensional structure and internal motions of this compound are key to understanding its chemical behavior. Computational methods provide detailed insights into its conformational preferences and dynamic processes.
Investigation of NH2 Inversion Barriers and Aromatic Ring Planarity
The amino group in aniline (B41778) and its derivatives is not planar and can undergo an inversion motion. The energy barrier to this inversion is a sensitive measure of the electronic environment around the nitrogen atom. The substitution pattern on the aromatic ring significantly influences this barrier. Halogen substituents, particularly in the ortho positions, can affect the inversion barrier through steric and electronic effects.
Theoretical calculations on mono-halosubstituted anilines have shown that the inversion barrier is influenced by the nature and position of the halogen. rsc.org For this compound, the presence of a bromine atom and a chlorine atom ortho to the amino group is expected to create significant steric hindrance, which would likely increase the energy barrier for the NH2 group's rotation and inversion compared to aniline itself. The planarity of the aromatic ring is generally maintained, although minor puckering can be induced by the bulky halogen substituents.
Table 2: Calculated Inversion Barriers for Aniline and Mono-halosubstituted Derivatives (kcal mol⁻¹)
| Compound | Calculated Inversion Barrier |
|---|---|
| Aniline | 1.44 |
| o-Fluoroaniline | 1.18 |
| o-Chloroaniline | 1.05 |
| o-Bromoaniline | 1.00 |
Data from a study on aniline and its mono-halosubstituted derivatives, providing context for the expected behavior of more complex derivatives. rsc.org
Molecular Electrostatic Potential and Reactivity Descriptors
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).
For this compound, the MEP would be expected to show a negative potential around the nitrogen atom of the amino group due to the lone pair of electrons, making it a likely site for electrophilic attack. The halogen atoms would also exhibit regions of negative potential. Conversely, the hydrogen atoms of the amino group would be characterized by a positive potential, indicating their susceptibility to nucleophilic attack. Computational studies on analogous compounds like 2-bromo-6-chloro-4-fluoroaniline have used MEP analysis to investigate the reactive sites of the molecule. researchgate.net
Reactivity descriptors derived from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Computational Prediction of Spectroscopic Properties
Computational chemistry plays a vital role in the interpretation and prediction of various types of spectra, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra.
For this compound, DFT calculations can predict the vibrational frequencies and intensities of its IR and Raman spectra. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. The calculated frequencies are often scaled to correct for anharmonicity and other limitations of the theoretical model. Studies on similar molecules have demonstrated that theoretical vibrational wavenumbers computed at the B3LYP level show good agreement with experimental FTIR and FT-Raman data. researchgate.net For example, in the analysis of 2-bromo-6-chloro-4-fluoroaniline, a detailed assignment of vibrational modes was made possible by combining experimental and theoretical data. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-6-chloro-4-fluoroaniline |
| Aniline |
| o-Fluoroaniline |
| o-Chloroaniline |
Simulated Infrared and Raman Spectra
Detailed research findings and data tables for the simulated infrared and Raman spectra of this compound are not available in the reviewed scientific literature. Computational studies on other substituted anilines suggest that such simulations would typically involve the calculation of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities, which are then scaled to better match experimental data. globalresearchonline.net
Calculated NMR Chemical Shifts
Specific calculated ¹H and ¹³C NMR chemical shifts for this compound are not present in the surveyed literature. The prediction of NMR spectra through computational methods is a common practice for structure elucidation in organic chemistry, often employing sophisticated models and levels of theory to achieve high accuracy. github.io Without a dedicated computational study on this compound, a data table of its calculated chemical shifts cannot be provided.
Chemical Reactivity and Derivatization of 2 Bromo 3,4,6 Trichloroaniline
Reactions at the Amine Functional Group
The primary amine group in 2-bromo-3,4,6-trichloroaniline is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecules.
The conversion of the primary aromatic amine of this compound into a diazonium salt is a critical first step for a range of synthetic transformations. This reaction, typically carried out by treating the aniline (B41778) with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid), yields a highly versatile intermediate, the 2-bromo-3,4,6-trichlorobenzenediazonium salt. The diazonium group can then be displaced by a variety of nucleophiles, a process often catalyzed by copper salts in what is known as the Sandmeyer reaction wikipedia.orgnih.gov.
These transformations provide a powerful method for introducing a wide array of substituents onto the aromatic ring, which would be difficult to achieve through direct substitution reactions on the parent aniline. For instance, the diazonium group can be replaced by:
Halogens: Treatment with copper(I) chloride or copper(I) bromide allows for the introduction of a chloro or bromo group, respectively.
Nitriles: The use of copper(I) cyanide facilitates the introduction of a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Hydroxyl group: Reaction with water, often with heating, leads to the formation of the corresponding phenol.
Hydrogen (deamination): Reductive cleavage of the diazonium group, for example with hypophosphorous acid, results in the replacement of the amino group with a hydrogen atom.
A notable application of this diazotization chemistry is the synthesis of aryl azides. The reaction of the 2-bromo-3,4,6-trichlorobenzenediazonium salt with sodium azide (B81097) provides a pathway to 1-azido-2-bromo-3,4,6-trichlorobenzene uni-muenchen.demdpi.comresearchgate.netresearchgate.net. Aryl azides are valuable intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocycles.
Table 1: Potential Products from Diazotization of this compound
| Reagent | Product | Reaction Type |
|---|---|---|
| CuCl | 1-Bromo-2,3,4,6-tetrachlorobenzene | Sandmeyer Reaction |
| CuBr | 1,2-Dibromo-3,4,6-trichlorobenzene | Sandmeyer Reaction |
| CuCN | 2-Bromo-3,4,6-trichlorobenzonitrile | Sandmeyer Reaction |
| H₂O, Δ | 2-Bromo-3,4,6-trichlorophenol | Hydrolysis |
| H₃PO₂ | 1-Bromo-2,3,5-trichlorobenzene | Deamination |
The nitrogen atom of the amino group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. Acylation, the reaction with acylating agents such as acid chlorides or anhydrides, is a common transformation. This reaction leads to the formation of an amide, for instance, N-(2-bromo-3,4,6-trichlorophenyl)acetamide when reacted with acetic anhydride (B1165640) or acetyl chloride.
The acylation of anilines is a widely used protecting strategy in organic synthesis. The resulting acetamido group is less activating and more sterically hindered than the amino group, which can be advantageous in controlling the regioselectivity of subsequent reactions on the aromatic ring libretexts.orgresearchgate.net. The amide can later be hydrolyzed back to the amine under acidic or basic conditions.
Beyond simple acylation, the nucleophilic character of the amine allows for a range of other nitrogen-centered reactions, including alkylation and the formation of sulfonamides.
Substitution Reactions on the Aromatic Ring
The reactivity of the aromatic ring of this compound towards substitution reactions is significantly influenced by the existing substituents.
Electrophilic Aromatic Substitution: The amino group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution (EAS) reactions. However, in this compound, the presence of four strongly deactivating halogen atoms via their inductive effect, and the significant steric hindrance they impose, makes the aromatic ring electron-deficient and generally unreactive towards electrophiles. The positions ortho and para to the amino group, which would typically be the sites of electrophilic attack, are already substituted. Therefore, further electrophilic substitution on the aromatic ring of this compound is highly unlikely under standard conditions.
Nucleophilic Aromatic Substitution: In contrast to its deactivation towards electrophiles, the electron-deficient nature of the aromatic ring in this compound makes it a potential candidate for nucleophilic aromatic substitution (SNA) pressbooks.pub. For SNA to occur, a good leaving group (in this case, a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group are typically required to stabilize the negatively charged Meisenheimer intermediate. In this compound, all the halogens are potential leaving groups, and the other halogens act as electron-withdrawing groups. However, the amino group is electron-donating, which would disfavor the formation of a negatively charged intermediate. Despite this, under harsh reaction conditions with strong nucleophiles, substitution of one of the halogen atoms may be possible. The regioselectivity of such a reaction would depend on a complex interplay of electronic and steric factors.
Formation of Complex Molecular Scaffolds and Chemical Intermediates
Halogenated anilines, such as this compound, are valuable building blocks in the synthesis of more complex molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and agrochemicals rowan.edu. The combination of the reactive amino group and the halogenated aromatic ring allows for a variety of cyclization and cross-coupling strategies.
For instance, the amino group can act as a nucleophile in intramolecular reactions to form heterocyclic rings. Furthermore, the carbon-halogen bonds can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound are not extensively documented in readily available literature, its structural motifs are found in precursors to bioactive compounds. For example, substituted anilines are key intermediates in the synthesis of various pharmaceuticals and agrochemicals researchgate.netgoogle.com. The unique substitution pattern of this compound makes it a potential precursor for the synthesis of highly functionalized and sterically congested molecules.
Electrochemical Behavior and Oxidation Mechanisms
The electrochemical properties of halogenated anilines are of interest due to their environmental relevance and potential for electrosynthesis. The oxidation of anilines typically involves the initial formation of a radical cation by the removal of an electron from the nitrogen atom. The stability and subsequent reaction pathways of this radical cation are highly dependent on the nature and position of the substituents on the aromatic ring rsc.orgosti.govrsc.orgumn.edu.
For this compound, the presence of multiple electron-withdrawing halogen atoms is expected to increase its oxidation potential compared to unsubstituted aniline, making it more difficult to oxidize researchgate.net. Studies on related compounds, such as 2,4,6-trichloroaniline (B165571), have shown that electrochemical oxidation can lead to the formation of polymeric films on the electrode surface through coupling reactions of the initially formed radical cations researchgate.net. The exact mechanism and products of the electrochemical oxidation of this compound would likely involve complex pathways, including dimerization and polymerization, and would be influenced by the solvent, electrolyte, and electrode material used. The high degree of halogenation may also lead to dehalogenation reactions under certain electrochemical conditions.
Table 2: Comparison of Oxidation Potentials of Selected Anilines
| Compound | Oxidation Potential (V vs. SHE) |
|---|---|
| Aniline | ~0.9 |
| 4-Chloroaniline | ~1.0 |
| 2,4,6-Trichloroaniline | Higher than 4-chloroaniline |
Environmental Research and Degradation of 2 Bromo 3,4,6 Trichloroaniline
Occurrence and Environmental Presence
Identification as a Biosynthesized Natural Product in Marine Organisms
Historically, halogenated anilines such as 2-Bromo-3,4,6-trichloroaniline were largely considered to be of synthetic origin, entering the environment as industrial byproducts. However, recent research has shifted this understanding, revealing that these compounds can also be naturally produced. Labeling studies and kinetic experiments have confirmed that halogenated anilines, including 2,4,6-tribromoaniline (B120722), 2,4,6-trichloroaniline (B165571), and their mixed bromo- and chloro-derivatives, are biosynthesized by marine biofilm-forming microalgae fao.org. This discovery establishes them as a novel class of halogenated natural products, indicating that their presence in marine environments can be a result of natural biological processes and not solely due to anthropogenic contamination fao.org.
Environmental Transformation Pathways
The environmental fate of this compound is influenced by both abiotic and biotic degradation processes. These pathways are critical in determining the persistence and potential impact of this compound in various environmental compartments.
Photolytic Degradation under Environmental Conditions
Microbial Degradation and Biodegradation Studies
The microbial breakdown of halogenated anilines is a key process in their environmental degradation. Various microorganisms have demonstrated the ability to utilize these compounds as a source of carbon and nitrogen, thereby detoxifying contaminated environments.
Microbial communities, particularly those in biofilms, can adapt to the presence of halogenated anilines and develop the capacity to degrade them. Studies have shown that bacteria can be isolated from contaminated sites that are capable of utilizing various halogenated anilines, including chloroanilines and bromoanilines, as their sole source of carbon and nitrogen. Several bacterial genera, such as Moraxella, Pseudomonas, Acinetobacter, and Alcaligenes, have been identified with the ability to mineralize or transform different halogenated aniline (B41778) compounds. This metabolic capability is crucial for the natural attenuation of these pollutants in soil and aquatic ecosystems.
The biodegradation of halogenated anilines by microorganisms involves a series of enzymatic reactions that lead to the breakdown of the aromatic ring and the release of halide ions. While the specific metabolic pathway for this compound has not been extensively detailed, studies on other chlorinated anilines provide a model for its potential degradation.
For many chloroanilines, the initial step in the aerobic degradation pathway involves the action of dioxygenase enzymes. These enzymes incorporate two hydroxyl groups into the aromatic ring, leading to the formation of a catechol derivative. This step is often accompanied by the removal of the amino group. The resulting halogenated catechol is then susceptible to ring cleavage, a critical step in the mineralization of the compound.
Volatilization and Hydrolysis in Aquatic Systems
The potential for this compound to move from water to the atmosphere through volatilization and its stability against chemical breakdown by water (hydrolysis) are critical parameters for determining its persistence in aquatic environments.
Volatilization: The tendency of a chemical to volatilize is governed by its Henry's Law constant. This value, which would need to be experimentally determined for this compound, reflects the partitioning of the compound between the air and water phases. Factors such as water temperature, turbulence, and the presence of organic matter can all influence the rate of volatilization. For many halogenated aromatic compounds, volatilization can be a significant route of dissipation from surface waters. mdpi.com
Environmental Fate and Transport Studies
The movement and distribution of this compound in the environment are governed by its interactions with soil, sediment, and living organisms.
Adsorption and Desorption Dynamics in Soil and Sediments
The extent to which this compound binds to soil and sediment particles is a key factor in its mobility and bioavailability.
Adsorption: This process, often quantified by the soil organic carbon-water partitioning coefficient (Koc), describes the partitioning of a chemical from the water phase to solid organic matter in soil or sediment. A high Koc value would indicate strong binding, leading to lower mobility and reduced availability for uptake by organisms or for degradation. The properties of the soil and sediment, such as organic matter content, clay content, and pH, would significantly influence the adsorption of this compound. Studies on aniline and its derivatives have shown that adsorption is a key process governing their environmental distribution. nih.govresearchgate.net
Desorption: This is the reverse process of adsorption, where the chemical is released from soil or sediment particles back into the water. The ease of desorption affects the long-term persistence and potential for leaching of the compound. Hysteresis, where the desorption process does not follow the same path as adsorption, is a common phenomenon for many organic pollutants and would need to be investigated for this compound.
To provide a hypothetical illustration of how such data might be presented, the following interactive table shows potential adsorption coefficients for different soil types.
| Soil Type | Organic Carbon (%) | Clay Content (%) | pH | Hypothetical Koc (L/kg) |
| Sandy Loam | 1.5 | 10 | 6.5 | 500 |
| Silt Loam | 2.5 | 20 | 7.0 | 1200 |
| Clay | 4.0 | 50 | 5.5 | 2500 |
Note: The Koc values in this table are purely illustrative and are not based on experimental data for this compound.
Bioaccumulation Potential in Environmental Systems (excluding specific organisms)
Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (Kow).
A high log Kow value (typically > 3) suggests a greater affinity for fatty tissues and a higher potential for bioaccumulation. For this compound, this value would need to be experimentally determined. The persistence of the compound in the environment and its resistance to metabolic degradation are also crucial factors that contribute to its bioaccumulation potential. While specific data is lacking, the presence of multiple halogen substituents on the aniline ring suggests that the compound could be persistent and have a tendency to bioaccumulate. nih.gov
The following table provides a hypothetical representation of key properties related to the environmental fate of this compound.
| Property | Hypothetical Value | Significance |
| Molecular Weight | 315.36 g/mol | Influences transport and diffusion |
| Log Kow | 4.5 | Suggests a high potential for bioaccumulation |
| Water Solubility | 5 mg/L | Low solubility may lead to partitioning into sediments |
| Vapor Pressure | 0.001 Pa at 25°C | Low volatility suggests it is less likely to be found in the atmosphere |
Note: The values in this table are hypothetical and for illustrative purposes only. They are not based on measured data for this compound.
Applications of 2 Bromo 3,4,6 Trichloroaniline As a Research Intermediate
Role in the Synthesis of Specialty Organic Chemicals
The chemical structure of 2-Bromo-3,4,6-trichloroaniline makes it a valuable building block in the synthesis of various specialty organic chemicals. The amino group can be readily diazotized and subjected to a variety of substitution reactions, while the halogen atoms can influence the reactivity of the aromatic ring and provide sites for further functionalization.
Substituted anilines are fundamental precursors in the synthesis of azo dyes and pigments. The general method involves the diazotization of the primary aromatic amine, such as this compound, in the presence of a nitrous acid source to form a reactive diazonium salt. This salt is then coupled with a suitable coupling component, such as a phenol or another aromatic amine, to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color of the dye. The specific shades and properties of the resulting azo dyes are heavily influenced by the nature and position of the substituents on the aromatic rings. The presence of multiple halogen atoms, as in this compound, can enhance the stability and lightfastness of the resulting dyes. For instance, the related compound 2,4,6-trichloroaniline (B165571) is utilized as a raw material for azo dyes chemicalbook.com.
The synthesis of azo dyes from a substituted aniline (B41778) generally follows these steps:
Diazotization: The aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to convert the amino group into a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component (e.g., a phenol, naphthol, or another aromatic amine) to form the azo compound.
The following table provides examples of substituted anilines and their role as precursors for dyes.
| Precursor Compound | Resulting Dye/Pigment Class | Reference |
| 2,4,6-Trichloroaniline | Azo Dyes | chemicalbook.com |
| Aniline | General Azo Dyes | scribd.com |
| Substituted anilines | Mono-azo dyestuffs | nih.gov |
Halogenated anilines are important intermediates in the synthesis of agrochemicals, including fungicides and herbicides. The biological activity of these compounds is often dependent on the specific halogen substitution pattern on the aromatic ring. For example, 2,4,6-trichloroaniline is a known raw material for insecticides, fungicides, and herbicides chemicalbook.com. Similarly, 2,4,6-tribromoaniline (B120722) is used in the synthesis of agrochemicals ijcrt.org. The presence of a combination of bromine and chlorine atoms in this compound suggests its potential as a precursor for novel agrochemicals with potentially unique modes of action or improved efficacy. The synthesis of such compounds would typically involve the modification of the amino group or further substitution on the aromatic ring to produce the final active ingredient. For instance, 1,3,5-trichlorobenzene, which can be derived from 2,4,6-trichloroaniline, has been studied for its use in insecticides and fungicides google.com.
The synthesis of energetic materials often involves the introduction of multiple nitro groups onto an aromatic ring. Polychlorinated benzenes, which can be synthesized from polychlorinated anilines, can be precursors to these materials. While there is no direct literature on the use of this compound in the synthesis of energetic materials, its polychlorinated analogue, 2,4,6-trichloroaniline, is a precursor to 1,3,5-trichlorobenzene google.com. This trichlorobenzene can then be nitrated to produce trichlorodinitrobenzene, a compound with applications in the field of energetic materials google.com. The development of novel energetic materials is an active area of research, with a focus on creating compounds with high performance and sufficient stability chemistry-chemists.compurdue.edu. The synthesis of such materials often starts from readily available, highly substituted precursors researchgate.net. Given this, this compound could potentially serve as a starting material for new energetic compounds through nitration or other functionalization reactions.
Exploration in Biochemical and Medicinal Chemistry Research (General)
The unique substitution pattern of this compound makes it an interesting scaffold for exploration in biochemical and medicinal chemistry. The presence of multiple halogens can significantly impact the lipophilicity, metabolic stability, and binding interactions of a molecule.
Halogenated aromatic compounds are recognized as important intermediates in the synthesis of biologically active substances researchgate.net. The introduction of chlorine atoms into molecules is a common strategy in drug discovery to enhance their therapeutic properties nih.gov. For example, 2-bromo-6-fluoroaniline is an important intermediate in the synthesis of the antiviral drug Letermovir google.com. The this compound moiety can be incorporated into larger molecules to create new chemical entities for biological screening. Its high degree of halogenation can influence the molecule's ability to cross cell membranes and interact with biological targets. The specific arrangement of the bromo and chloro substituents provides a distinct three-dimensional shape and electronic distribution that could lead to selective interactions with proteins or nucleic acids.
Analytical Reagent and Coupling Agent Applications
Extensive research of publicly available scientific literature and chemical databases does not yield specific examples of this compound being utilized as an analytical reagent or a coupling agent. While halogenated anilines as a class of compounds are recognized for their roles as intermediates in the synthesis of bioactive substances, specific applications for this particular compound in analytical chemistry or as a coupling agent are not documented in the available resources.
It is noteworthy that structurally similar compounds, such as 2,4,6-trichloroaniline, have been documented in such roles. For instance, 2,4,6-trichloroaniline serves as a coupling agent in the diazotization-coupling reaction for the spectrophotometric determination of certain pesticides. It is also used as a raw material for azo dyes. However, this application has not been extrapolated to this compound in the reviewed literature.
Therefore, while this compound is available as a chemical intermediate for research purposes, there is currently no specific information to detail its applications as an analytical reagent or a coupling agent. Further research would be necessary to explore and establish any potential utility of this compound in these specific areas.
Future Research Directions and Emerging Trends
Development of Sustainable and Atom-Economical Synthetic Routes
The synthesis of polyhalogenated anilines, such as 2-Bromo-3,4,6-trichloroaniline, traditionally involves multi-step processes that can generate significant chemical waste. Future research is increasingly focused on the development of "green" and atom-economical synthetic methods. These approaches aim to maximize the incorporation of starting materials into the final product, minimizing byproducts and environmental impact.
Key areas of investigation for the sustainable synthesis of compounds like this compound are expected to include:
Catalytic C-H Activation: Direct and selective halogenation of aniline (B41778) derivatives using advanced catalysts could provide a more efficient route to polyhalogenated anilines.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, efficiency, and scalability for halogenation reactions, which are often highly exothermic.
Bio-catalysis: The use of enzymes in the synthesis of halogenated compounds is a growing field, offering high selectivity and milder reaction conditions. Research into halogenating enzymes could pave the way for biosynthetic routes to these molecules. nih.gov
The development of such sustainable methods is crucial for reducing the environmental footprint associated with the production of halogenated organic compounds. researchgate.netrsc.org
Advanced Spectroscopic Characterization with Machine Learning Integration
The structural complexity of polysubstituted aromatic compounds like this compound presents challenges for unambiguous spectroscopic characterization. While standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential, emerging trends point towards the integration of machine learning (ML) and artificial intelligence (AI) to enhance spectral analysis. arxiv.org
Future research in this area will likely involve:
Predictive Spectroscopy: The development of ML algorithms trained on large spectral datasets to accurately predict the spectroscopic properties of novel or uncharacterized compounds like this compound. fnasjournals.comresearchgate.netnih.gov This can aid in structure verification and the identification of unknown halogenated compounds in environmental or biological samples.
Pattern Recognition: Machine learning models can identify subtle patterns in complex spectral data that may be missed by human interpreters, leading to more accurate and detailed structural assignments. nih.gov
Data Fusion: Combining data from multiple spectroscopic techniques (e.g., NMR, IR, and MS) using ML can provide a more comprehensive and robust characterization of complex molecules.
These advancements will be instrumental in building comprehensive spectral libraries and improving the analytical capabilities for halogenated anilines.
In-depth Computational Modeling of Reactivity and Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the electronic structure, reactivity, and reaction mechanisms of molecules like this compound at the atomic level. mdpi.com Future research will likely leverage advanced computational methods to gain a deeper understanding of:
Reaction Pathways: Modeling potential reaction pathways for the synthesis and degradation of this compound can help in optimizing reaction conditions and predicting environmental fate.
Spectroscopic Properties: Computational prediction of NMR, IR, and other spectroscopic parameters can aid in the interpretation of experimental data and confirm structural assignments.
Intermolecular Interactions: Understanding the non-covalent interactions of this compound with other molecules, such as biological macromolecules or environmental matrices, is crucial for predicting its behavior and potential biological activity.
These computational studies will provide valuable insights that can guide experimental work and accelerate the discovery and development of new applications for halogenated anilines.
Investigation of Novel Environmental Remediation Technologies
Halogenated anilines are a class of compounds that can be persistent in the environment and may pose risks to ecosystems. Consequently, a significant area of future research is the development of effective and sustainable technologies for their remediation from contaminated soil and water.
Emerging trends in environmental remediation applicable to this compound include:
Advanced Oxidation Processes (AOPs): Technologies such as ozonation, Fenton and photo-Fenton processes, and photocatalysis are being actively investigated for their ability to degrade persistent organic pollutants like halogenated anilines into less harmful substances. nih.govresearchgate.net
Bioremediation: The use of microorganisms that can degrade halogenated compounds is a promising and environmentally friendly approach. epa.gov Research will focus on identifying and engineering microbes with enhanced capabilities for breaking down polyhalogenated anilines.
Nanoremediation: The application of nanomaterials, such as nanoscale zero-valent iron, for the in-situ degradation of chlorinated and brominated organic compounds is a rapidly developing field. clu-in.org
The table below summarizes some of the novel remediation technologies being explored for halogenated aromatic compounds.
| Remediation Technology | Description | Potential for Halogenated Anilines |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to degrade organic pollutants. | Effective for breaking down the aromatic ring of anilines. |
| Bioremediation | Use of microorganisms to metabolize and detoxify contaminants. | Potential for complete mineralization of the compound. |
| Nanoremediation | Application of nanoparticles for in-situ degradation of pollutants. | Can offer rapid and efficient degradation in soil and groundwater. |
These innovative technologies hold the key to addressing the environmental challenges posed by halogenated organic compounds.
Discovery of Unforeseen Biological Roles and Interactions (excluding specific medical applications)
While the toxicological profiles of some halogenated anilines are studied, there is a growing interest in exploring other biological activities and interactions of these compounds that are not directly related to medical applications. The unique electronic and lipophilic properties imparted by the halogen substituents can lead to unexpected biological roles.
Future research may uncover:
Natural Occurrence: Some halogenated anilines have been discovered as natural products from marine organisms, suggesting they may have ecological roles. nih.gov Investigations into the biosynthesis and function of such compounds could reveal novel biochemical pathways and interactions.
Enzyme Inhibition: The structure of this compound may allow it to interact with the active sites of various enzymes, potentially leading to inhibitory or modulatory effects that could be explored in agrochemical or biotechnological contexts.
Interactions with Biological Membranes: The lipophilicity of polyhalogenated anilines suggests they may interact with cell membranes, potentially influencing membrane fluidity and the function of membrane-bound proteins.
Exploring these non-medical biological interactions can broaden our understanding of the role of halogenated compounds in biological systems and may lead to the discovery of new applications in various scientific fields. mdpi.comnih.govbiointerfaceresearch.com
Q & A
Q. Methodological Considerations :
- Nitration : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
- Bromination : Employ NBS in dichloromethane with catalytic Lewis acids (e.g., FeCl₃) for regioselectivity.
- Characterization : Confirm purity via HPLC (≥95%) and NMR (¹H/¹³C) to verify substitution patterns.
How can researchers achieve site-selective functionalization of this compound in cross-coupling reactions?
Advanced Research Question
Site-selective coupling requires tailored catalysts and ligands. For example, Pd/dihydroxyterphenylphosphine (DHTP) catalysts enable ortho-selective Sonogashira or Kumada-Tamao-Corriu couplings in structurally similar trichloroaniline derivatives . The electron-withdrawing effects of chlorine and bromine substituents direct reactivity:
- C-Br vs. C-Cl Reactivity : Bromine is more reactive in Pd-catalyzed couplings, allowing sequential substitution (e.g., Suzuki-Miyaura at C-Br, followed by Buchwald-Hartwig amination at C-Cl).
- Ligand Design : Bulky ligands (e.g., DHTP) sterically hinder undesired sites, enhancing selectivity .
Q. Experimental Design :
| Step | Reaction Type | Conditions | Target Position |
|---|---|---|---|
| 1 | Sonogashira | Pd/DHTP, 80°C, THF | C2 (Br) |
| 2 | Kumada-Tamao | Pd/DHTP, 60°C, Et₂O | C4 (Cl) |
What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Advanced Analytical Question
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. For example, halogenated anilines like 4-bromo-2-chloroaniline exhibit planar structures with intermolecular N–H⋯N and N–H⋯Br interactions .
- Solid-State NMR : Differentiate between polymorphs using ¹³C and ¹⁵N chemical shifts.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 240.91) and isotopic patterns for Br/Cl.
Q. Data Interpretation :
- Crystallographic Parameters :
How should researchers address discrepancies in reported reactivity or stability data of halogenated anilines like this compound?
Advanced Data Analysis Question
Contradictions often arise from varying reaction conditions or impurities. For example:
- Stability in Solvents : Decomposition in polar aprotic solvents (e.g., DMF) at elevated temperatures may explain inconsistent yields.
- Light Sensitivity : Halogenated anilines can photodegrade; store in amber vials under inert atmosphere.
Q. Validation Strategies :
Control Experiments : Replicate reported methods with strict exclusion of moisture/oxygen.
Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to identify intermediates.
Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation barriers for competing pathways .
What are the methodological considerations for using this compound as a precursor in heterocyclic compound synthesis?
Advanced Application Question
This compound serves as a versatile building block for indoles, benzodiazepines, or agrochemicals. Key steps include:
- Cyclization : Intramolecular Heck reactions form fused rings. For example, Pd-catalyzed coupling of this compound with alkynes yields 5,7-dichloroindoles .
- Selective Deprotection : Use TFA/CH₂Cl₂ to remove acetyl groups without cleaving C–Br bonds.
Q. Case Study :
- Indole Synthesis :
- Step 1: Sonogashira coupling (C2-Br → alkyne).
- Step 2: Cyclization (CuI, DMF, 100°C) to form indole core.
- Step 3: Suzuki-Miyaura coupling (C5-Cl → aryl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
